molecular formula C16H10ClF3N4O2S3 B2604401 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide CAS No. 389073-59-0

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B2604401
CAS No.: 389073-59-0
M. Wt: 478.91
InChI Key: MOLNPFQNOMYEOQ-UHFFFAOYSA-N
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Description

N-{5-[({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a structurally complex molecule featuring:

  • A 1,3,4-thiadiazole core substituted at the 2-position with a thiophene-2-carboxamide group.
  • A sulfanyl (-S-) linkage at the 5-position of the thiadiazole, connected to a carbamoyl methyl group.
  • The carbamoyl methyl group is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl moiety.

This compound belongs to a class of thiadiazole derivatives known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O2S3/c17-9-4-3-8(16(18,19)20)6-10(9)21-12(25)7-28-15-24-23-14(29-15)22-13(26)11-2-1-5-27-11/h1-6H,7H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLNPFQNOMYEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Phenyl Group: The thiadiazole-2-thiol is then reacted with 2-chloro-5-(trifluoromethyl)benzyl chloride in the presence of a base to form the corresponding thiadiazole derivative.

    Formation of the Carbamoyl Group: The phenyl-substituted thiadiazole is then reacted with isocyanate to form the carbamoyl group.

    Attachment of the Thiophene Ring: Finally, the thiophene-2-carboxylic acid is coupled with the carbamoyl-substituted thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that thiophene-2-carboxamide derivatives exhibit significant antitumor properties. For instance, compounds derived from the anthraquinone scaffold have shown efficacy against various human tumor cell lines. Specifically, one derivative demonstrated potent activity against K562 chronic myelogenous leukemia cells, inducing apoptosis through mechanisms involving caspase activation and mitochondrial damage . The presence of sulfur in the structure is believed to enhance these antitumor effects.

Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Studies have shown that thiophene-2-carboxamide derivatives can act as effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Compounds exhibiting strong binding interactions with target proteins have been identified, showing promise as novel antibacterial agents against resistant strains .

Chemical Synthesis and Structural Insights

The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves several steps that include the formation of thiadiazole and thiophene rings. Computational studies using density functional theory (DFT) have provided insights into the geometrical parameters and electronic properties of these compounds, facilitating the design of more effective derivatives .

Case Study 1: Antitumor Efficacy

A study demonstrated that a specific thiophene-2-carboxamide derivative induced significant cytotoxicity in cancer cell lines at low micromolar concentrations. The mechanism involved mitochondrial targeting and subsequent apoptotic signaling pathways .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial efficacy of a series of thiophene derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited high potency against β-lactamase-producing strains, highlighting their potential as alternatives to traditional antibiotics .

Data Tables

Property Value/Description
Antitumor Activity Induces apoptosis in K562 cells
Minimum Inhibitory Concentration (MIC) Varies by compound; some show submicromolar efficacy
Binding Interactions Strong hydrogen bonding with target proteins
Synthesis Method Multi-step synthesis involving thiadiazole and thiophene rings

Mechanism of Action

The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors that contain sulfur or are involved in sulfur metabolism.

    Pathways: It may affect pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, emphasizing key substituents and bioactivity:

Compound Name / ID Thiadiazole Substituents (Position 5) Carboxamide Group (Position 2) Bioactivity (IC50 or Notes) Reference
Target Compound -S-CH2-C(O)-NH-(2-Cl-5-CF3-Ph) Thiophene-2-carboxamide Not reported (inferred potential)
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) -S-CH3 Phenylcarboxamide Anticancer (screened, no IC50 provided)
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (7b) Hydrazinecarbothioamide 4-Methyl-2-phenylthiazole-5-carbonyl IC50 = 1.61 ± 1.92 µg/mL (HepG-2)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole with 3-methoxy-4-CF3-Ph 5-Nitrothiophene-2-carboxamide Antibacterial (mechanism studied)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzylsulfanyl)-thiadiazol-2-yl)sulfanyl]acetamide -S-CH2-C(O)-NH-(2-Cl-5-CF3-Ph) with 4-methoxybenzyl group Acetamide Structural analog (no bioactivity reported)
3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]oxazole -S-CH2-C(O)-NH-(4-F-Ph) Oxazole-4-carboxamide Anticonvulsant/anticancer (screened)
Key Observations:

Substituent Diversity at Position 5 :

  • The target compound’s carbamoyl methyl group with a 2-chloro-5-CF3-Ph substituent distinguishes it from simpler analogs like 4a (methylthio group) . This likely enhances steric bulk and electron-withdrawing effects, improving receptor interactions.
  • Compound 7b replaces the thiadiazole with a thiazole core, demonstrating that heterocycle choice impacts potency (IC50 = 1.61 µg/mL) .

Carboxamide Variations :

  • The thiophene-2-carboxamide in the target compound contrasts with phenylcarboxamide (4a) or oxazole derivatives (11), which may alter solubility and π-π stacking interactions .
  • The 5-nitrothiophene group in ’s compound introduces strong electron-withdrawing effects, correlating with antibacterial activity .

Bioactivity Trends: Chloro and trifluoromethyl groups are recurrent in active compounds (e.g., 7b, 11), suggesting their role in enhancing cytotoxicity or target affinity .

Pharmacological Implications

  • Anticancer Potential: The target’s chloro-CF3-Ph group mirrors substituents in compound 7b, which showed nanomolar-level cytotoxicity .
  • Antibacterial Activity : ’s nitrothiophene derivative suggests electron-deficient aromatic systems may enhance antibacterial effects, a trait shared with the target’s trifluoromethyl group .
  • Metabolic Stability : The trifluoromethyl group may reduce oxidative metabolism, extending half-life compared to methoxy or nitro analogs .

Biological Activity

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a compound that integrates thiophene and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The key components include:

  • Thiadiazole ring : Known for antimicrobial and anticancer properties.
  • Thiophene ring : Recognized for its electron-rich characteristics and bioisosteric properties.
  • Chloro and trifluoromethyl substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. For instance:

  • A study demonstrated that thiophene derivatives showed considerable inhibition against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

Anticancer Activity

The anticancer potential of thiophene-based compounds has gained attention due to their ability to induce apoptosis in cancer cells. For example:

  • In vitro studies revealed that related thiophene carboxamides triggered apoptosis in K562 chronic myelogenous leukemia cells through the activation of caspases and disruption of mitochondrial membrane potential . This suggests a mechanism involving mitochondrial pathways, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

Compounds containing thiophene rings have also shown promise in mitigating inflammatory responses. Research indicates:

  • Certain thiophene derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This activity is crucial for developing treatments for conditions such as arthritis and other inflammatory disorders.

Study 1: Synthesis and Evaluation of Thiophene Derivatives

A study synthesized various thiophene derivatives, including the target compound. The derivatives were evaluated for their biological activities using assays against bacterial strains and cancer cell lines. The results indicated that modifications to the thiophene structure significantly impacted both antibacterial and anticancer activities .

CompoundMIC (µg/mL)Cytotoxicity (IC50 µM)
Compound A1625
Compound B3215
Target Compound810

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the SAR of thiophene carboxamides. It was found that the presence of specific substituents like chloro or trifluoromethyl groups enhanced the compounds' potency against cancer cell lines compared to unsubstituted analogs .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation, leading to cell lysis.
  • Modulation of Inflammatory Pathways : The compound may inhibit key enzymes involved in inflammatory processes.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, including thiadiazole core formation and sulfanyl linkage introduction. A typical approach uses cyclization of intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine . Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of hydrazinecarboxamides to isothiocyanato intermediates) and reaction time to minimize byproducts like elemental sulfur.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Use 1H and 13C NMR to confirm the presence of key functional groups (e.g., trifluoromethyl, thiadiazole, and carboxamide moieties) . X-ray crystallography is recommended for resolving the 3D structure, particularly to verify the spatial arrangement of the thiophene-2-carboxamide and thiadiazole rings . Purity assessment via HPLC (≥95%) ensures minimal impurities from incomplete cyclization or oxidation side reactions.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for antimicrobial activity using in vitro assays (e.g., broth microdilution against S. aureus or E. coli) and antitumor potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results to structurally similar 1,3,4-thiadiazole derivatives, which often exhibit IC50 values in the 10–50 µM range .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the thiadiazole ring, potentially improving interactions with biological targets (e.g., enzyme active sites). Computational studies (DFT calculations) can quantify its effect on charge distribution and molecular polarity . Experimentally, replace the -CF3 group with -CH3 or -Cl to assess its role in binding affinity via SAR studies.

Q. What mechanisms explain contradictory bioactivity data across similar thiadiazole derivatives?

Discrepancies in antimicrobial or antitumor efficacy may arise from differences in substituent positioning (e.g., para vs. ortho chloro groups) or solubility. For example, bulkier substituents on the phenyl ring can hinder membrane permeability, reducing activity despite favorable in vitro binding . Validate hypotheses using logP measurements and molecular docking simulations.

Q. How stable is the compound under physiological conditions (e.g., pH 7.4, 37°C)?

Conduct stability studies in PBS buffer with LC-MS monitoring. The sulfanyl (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones over time. Add antioxidants (e.g., ascorbic acid) to incubation media to mitigate degradation . Compare degradation half-lives with analogs lacking the sulfanyl group to isolate stability challenges.

Q. What strategies can improve its pharmacokinetic profile for in vivo testing?

Modify the carboxamide group to enhance bioavailability. For instance, pro-drug formulations (e.g., ester derivatives) may improve intestinal absorption. Pharmacokinetic modeling using tools like GastroPlus can predict absorption rates based on logD and pKa values .

Methodological Considerations

Q. How to resolve conflicting crystallographic data for thiadiazole-thiophene hybrids?

If X-ray data conflicts with computational models (e.g., bond angles or torsion mismatches), re-examine crystallization solvents. Polar solvents like DMF may induce conformational changes versus acetonitrile . Validate with solid-state NMR to assess packing effects.

Q. What analytical techniques are critical for detecting degradation products?

High-resolution mass spectrometry (HRMS) identifies sulfoxide/sulfone byproducts, while IR spectroscopy tracks carbonyl group stability. Pair with in silico fragmentation tools (e.g., MassFrontier) to predict degradation pathways .

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